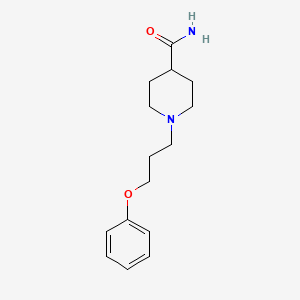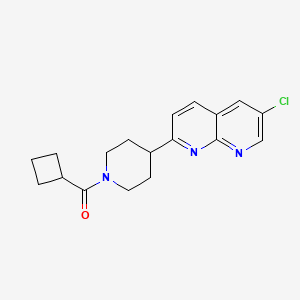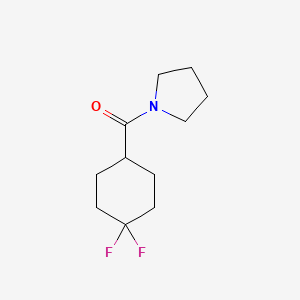![molecular formula C14H18N4O B12234115 (2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B12234115.png)
(2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through the reaction of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the octahydrocyclopenta[c]pyrrol moiety and the methanol group. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high efficiency and cost-effectiveness. The purification of the final product is typically carried out using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of (2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their fluorescent properties and applications in bioimaging and sensing.
Pyrazolo[3,4-d]pyrimidines: These compounds are studied for their potential as CDK2 inhibitors and anticancer agents.
Pyrazolo[1,5-a]pyrazin-4(5H)-ones: These derivatives are important for their role in creating biologically active compounds and have been extensively studied in the biomedical field.
Uniqueness
What sets (2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol apart from similar compounds is its unique combination of structural features
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
(2-pyrazolo[1,5-a]pyrazin-4-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol |
InChI |
InChI=1S/C14H18N4O/c19-10-14-4-1-2-11(14)8-17(9-14)13-12-3-5-16-18(12)7-6-15-13/h3,5-7,11,19H,1-2,4,8-10H2 |
InChI Key |
MRBKUBITPYPTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NC=CN4C3=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12234039.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12234047.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12234054.png)

![N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12234061.png)
![4-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12234064.png)


![6-(cyclopentyloxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B12234082.png)
![N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12234100.png)
![2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12234105.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine](/img/structure/B12234108.png)

![5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B12234123.png)
